Dimethylcycleanine

Description

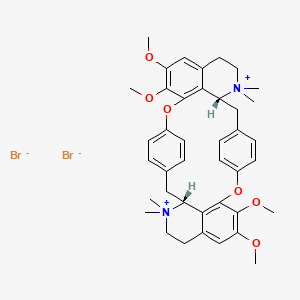

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

75846-14-9 |

|---|---|

Molecular Formula |

C40H48Br2N2O6 |

Molecular Weight |

812.6 g/mol |

IUPAC Name |

(11R,26R)-4,5,19,20-tetramethoxy-10,10,25,25-tetramethyl-2,17-dioxa-10,25-diazoniaheptacyclo[26.2.2.213,16.13,7.118,22.011,36.026,33]hexatriaconta-1(31),3(36),4,6,13,15,18(33),19,21,28(32),29,34-dodecaene;dibromide |

InChI |

InChI=1S/C40H48N2O6.2BrH/c1-41(2)19-17-27-23-33(43-5)37(45-7)39-35(27)31(41)21-25-9-13-30(14-10-25)48-40-36-28(24-34(44-6)38(40)46-8)18-20-42(3,4)32(36)22-26-11-15-29(47-39)16-12-26;;/h9-16,23-24,31-32H,17-22H2,1-8H3;2*1H/q+2;;/p-2/t31-,32-;;/m1../s1 |

InChI Key |

PLXGCAIEWRLPEO-YIECZYFASA-L |

SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(O3)C=C7)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)OC)C.[Br-].[Br-] |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC=C(O3)C=C7)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)OC)C.[Br-].[Br-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(O3)C=C7)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)OC)C.[Br-].[Br-] |

Synonyms |

cycleanine dimethobromide dimethyl cycleanine bromide dimethylcycleanine dimethylcycleanine dibromide dimethylcycleanine dichloride dimethylcycleanine diiodide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization in Dimethylcycleanine Research

Advanced Synthetic Routes for Dimethylcycleanine Analogues and Precursors

The generation of this compound and its precursors is approached through various advanced methods, including building the complex structure from simple starting materials (total synthesis), modifying naturally occurring related compounds (semi-synthesis), and understanding its formation in nature (biosynthesis).

Total Synthesis Strategies and Stereochemical Control

The total synthesis of bisbenzylisoquinoline alkaloids like this compound is a significant challenge due to their complex, sterically hindered structures and multiple chiral centers. rsc.orgbohrium.com While a specific total synthesis for this compound is not prominently documented, strategies employed for closely related bisBIAs, such as tetrandrine, provide a blueprint. rsc.org These syntheses are often convergent, involving the preparation of two distinct benzylisoquinoline monomers which are then coupled. bohrium.com

Key reactions in these synthetic routes include:

Pictet-Spengler Reaction: This reaction is fundamental for constructing the core tetrahydroisoquinoline moieties of the benzylisoquinoline monomers. bohrium.com Chemoenzymatic strategies utilizing stereoselective Pictet-Spengler reactions have enabled the gram-scale synthesis of enantiopure monomers, which is critical for controlling the final stereochemistry of the dimeric product. bohrium.com

Ullmann Condensation/Coupling: The formation of the diaryl ether linkages that connect the two monomer units is a crucial step. uni-mainz.de This is typically achieved via a copper-catalyzed Ullmann coupling reaction. bohrium.comrsc.org Modified Ullmann conditions have been developed for the efficient intermolecular coupling to create linear bisBIAs. bohrium.com

Macrocyclization: For macrocyclic bisBIAs like cycleanine (B150056) (the precursor to this compound), an intramolecular cyclization is required. This can be accomplished through methods like the Ullmann coupling or a Suzuki-Miyaura domino reaction to form the second diaryl ether bond, completing the macrocycle. bohrium.com

Stereochemical control is paramount, as the biological activity of bisBIAs is highly dependent on their three-dimensional structure. wikipedia.org The use of enzymes in the initial steps can set the stereochemistry of the monomers, which is then carried through the synthesis. bohrium.com For purely chemical syntheses, controlling the stereochemistry during the coupling and macrocyclization steps is a major focus, often influencing the choice of catalysts and reaction conditions. rsc.org

Semi-synthetic and Biosynthetic Pathway Elucidation in this compound Production

Semi-synthesis offers a more direct route to this compound analogues by chemically modifying the natural product cycleanine, which can be isolated from plants such as those in the Menispermaceae family. worktribe.comnih.gov This approach is a successful strategy in drug discovery, allowing for the creation of novel derivatives from a complex, readily available scaffold. worktribe.comsci-hub.se For instance, the parent compound cycleanine has been successfully modified at the C-5 position to introduce aminoalkyl groups, improving solubility and potency. worktribe.comnih.gov Such modifications provide a direct pathway to novel analogues for structure-activity relationship (SAR) studies. worktribe.com The final step to produce this compound from cycleanine would involve a standard N-methylation of the two secondary amine groups within the macrocycle.

Biosynthesis of bisBIAs provides insight into nature's approach to constructing these molecules. The pathways generally involve the oxidative coupling of two (S)-N-methylcoclaurine monomers, which are themselves derived from L-tyrosine. maxapress.com Key enzymatic steps include:

Monomer Formation: L-tyrosine is converted through several steps to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). maxapress.com A Pictet-Spengler condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine. maxapress.com

Methylation: A series of O-methyltransferases (OMTs) and N-methyltransferases (NMTs) sequentially methylate the hydroxyl and amine groups to produce the key monomer, (S)-N-methylcoclaurine. maxapress.com

Dimerization and Cyclization: Cytochrome P450 enzymes (CYP80 family) catalyze the crucial intermolecular carbon-oxygen bond formation between two (S)-N-methylcoclaurine units, leading to the bisbenzylisoquinoline core structure. maxapress.comnih.gov

Engineering these pathways in microbial hosts like yeast has been demonstrated for the de novo production of bisBIAs such as berbamunine, showcasing a promising alternative to chemical synthesis or extraction from rare plants. nih.gov

Combinatorial Chemistry and High-Throughput Synthesis for Derivative Libraries

While specific applications to this compound are not widely reported, combinatorial chemistry and high-throughput synthesis represent powerful strategies for rapidly generating large libraries of analogues. mdpi.com This approach is invaluable for exploring the chemical space around a lead compound to optimize its biological activity. scribd.com

A potential combinatorial approach for a this compound library could involve:

Building Block Variation: Synthesizing a diverse set of benzylisoquinoline monomers with various substituents on the aromatic rings.

Parallel Synthesis: Coupling these monomers in various combinations using automated, parallel synthesis techniques.

High-Throughput Screening: Rapidly screening the resulting library of bisBIA analogues for desired biological activities.

This strategy would allow for a systematic investigation of structure-activity relationships, potentially leading to the discovery of derivatives with enhanced potency or selectivity. mdpi.com

Rational Design and Synthesis of this compound Derivatives for Mechanistic Probes

The rational design and synthesis of specific derivatives are essential for probing the molecular interactions and mechanisms of action of this compound.

Structure-Directed Modifications for Target Interaction Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the modification of a molecule to improve its interaction with a biological target. wikipedia.orgcollaborativedrug.com For the parent compound cycleanine, SAR studies have been conducted by synthesizing analogues with specific structural changes and evaluating their biological effects, such as cytotoxicity in cancer cells. worktribe.comresearchgate.net

A key example of a rationally designed mechanistic probe is the semi-synthesis of an alkynylcycleanine derivative. worktribe.com In this work, a propargyl group was appended to the cycleanine core. This alkyne handle allows the molecule to be visualized inside cancer cells via a "click chemistry" reaction with a fluorescent azide (B81097) reporter molecule. This powerful technique directly confirms the cellular uptake of the alkaloid, providing crucial information for understanding its mechanism of action. worktribe.com Similar modifications to this compound could be used to identify its direct binding partners within the cell using chemical proteomics approaches.

Functional Group Elaboration and Bio-isosteric Replacements

Functional group elaboration involves adding or modifying chemical groups to alter a compound's properties. The semi-synthesis of aminoalkyl cycleanine analogues is a prime example, where the addition of amino groups was intended to improve water solubility and potency. worktribe.comnih.gov These derivatives were found to have greater potency than the parent cycleanine against several ovarian cancer cell lines. worktribe.com

Bio-isosteric replacement is a strategy in drug design where one atom or group of atoms is exchanged for another with similar physical or chemical properties, with the goal of enhancing desired biological or physical characteristics without significantly altering the chemical structure. researchgate.netufrj.brcambridgemedchemconsulting.com While specific bio-isosteric replacements for this compound are not documented, this common medicinal chemistry technique could be readily applied. For example, the methoxy (B1213986) groups (-OCH₃) on the this compound scaffold could be replaced with bio-isosteres such as:

Halogens (e.g., -F, -Cl): To alter electronic properties and metabolic stability. cambridgemedchemconsulting.com

Small alkyl groups (e.g., -CH₃): To probe steric interactions.

Trifluoromethyl group (-CF₃): To act as a metabolically stable mimic of a methyl group with different electronic properties.

Such modifications would generate novel analogues for SAR studies, helping to define the key structural features required for biological activity and to optimize the compound as a research tool. researchgate.net

Tagging and Labeling Strategies for this compound Research Tools

To investigate how this compound interacts with biological systems, such as its putative binding to DNA, researchers develop specialized probes through tagging and labeling. nih.gov This involves chemically attaching a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to the this compound structure.

Fluorescent Labeling: A fluorescent tag allows researchers to visualize the molecule within cells using techniques like confocal fluorescence microscopy. nih.govresearchgate.net This can reveal the compound's subcellular localization. Strategies for creating such tools include:

Synthesizing an analog of this compound that incorporates a functional group suitable for "clicking" on a fluorescent dye like an Alexa Fluor azide. nih.gov

Developing probes where the fluorescence is initially "masked" or "caged" and is only activated upon interaction with a specific target or enzyme, providing a "turn-on" signal. pitt.edu

Leveraging the intrinsic fluorescence of some alkaloid scaffolds, which can be sufficient for cell-labeling studies. researchgate.netnih.gov

Biotinylation: Attaching a biotin tag creates a high-affinity handle for purification and binding studies. Biotin binds with remarkable specificity to the protein streptavidin. This principle is used in:

Affinity Purification: Biotinylated this compound can be incubated with a complex mixture of cellular components (e.g., a cell lysate). The compound and its binding partners can then be selectively pulled down using streptavidin-coated beads. acs.org

Binding Assays: The biotin tag can be used to tether the molecule to a streptavidin-coated surface for analysis with techniques like single-molecule force spectroscopy to study its interaction dynamics with DNA. nih.govbiorxiv.org The use of biotinylated DNA intercalators like psoralen (B192213) is a well-established method for studying DNA binding in native chromatin. plos.org

Table 2: Tagging Strategies for Small Molecule Probes This table is interactive. Click on the headers to sort.

| Tagging Strategy | Reporter Molecule | Primary Application | Example Technique(s) | References |

|---|---|---|---|---|

| Fluorescence | Fluorescent Dye (e.g., Alexa Fluor, Pittsburgh Green) | Visualization within cells | Confocal Fluorescence Microscopy, Flow Cytometry | pitt.edunih.govresearchgate.net |

| Affinity Purification | Biotin | Isolation of binding partners | Bind-n-Seq, Pull-down assays | acs.orgplos.org |

| Surface Immobilization | Biotin | Study of binding kinetics | Single-Molecule Force Spectroscopy | nih.govbiorxiv.org |

| Photo-affinity Labeling | Photoreactive group (e.g., diazirine) | Covalently cross-linking to targets | Chemical Proteomics | nih.gov |

Sustainable Chemistry Principles in this compound Synthesis Research

In line with global trends in chemical manufacturing, efforts are being made to incorporate the principles of green chemistry into the synthesis of complex alkaloids like this compound. The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A key area of development is the use of biocatalysis and chemoenzymatic synthesis . bohrium.comresearchgate.net By replacing traditional chemical reagents with enzymes for key transformations, such as the Pictet-Spengler reaction, syntheses can be performed under milder conditions (e.g., in water at neutral pH) and with high stereoselectivity, reducing the need for protecting groups and chiral auxiliaries. bohrium.comresearchgate.net

Another promising green technique is electrosynthesis . Using electricity to drive oxidative coupling reactions, such as the formation of the diaryl ether bond, can replace harsh and toxic chemical oxidants, reducing waste and improving the atom economy of the process. escholarship.orgresearchgate.net The only "reagent" in this case is the electron, making it an inherently clean method. researchgate.net

These advanced methods are part of a broader push to make alkaloid synthesis more sustainable by adhering to green chemistry principles, including maximizing atom economy, using safer solvents, designing for energy efficiency by using ambient temperature and pressure, and utilizing catalytic processes over stoichiometric reagents.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (±)-oxomaritidine |

| (R)-coclaurine |

| (R)-reticuline |

| (R)-norprotosinomenine |

| Alexa Fluor |

| Biotin |

| Psoralen |

| Tetrandrine |

| Isogranjine |

| O-methylrepandine |

| Pittsburgh Green |

Molecular and Cellular Mechanisms of Dimethylcycleanine Action

Investigation of Primary Molecular Targets and Binding Dynamics

Research into the primary molecular targets of Dimethylcycleanine is in its nascent stages. While broad biological activities have been suggested for related compounds and the plant genus from which it may originate, specific data for this compound is sparse.

Receptor Interaction Kinetics and Ligand Binding Assays

There is currently no specific information in the scientific literature detailing the interaction of this compound with any particular receptors. Studies employing ligand binding assays to determine kinetic parameters such as the dissociation constant (K_d), inhibition constant (K_i), or receptor binding affinity (B_max) for this compound have not been published. Therefore, its receptor-level targets remain unidentified.

Enzymatic Modulation and Inhibition Profile Characterization

The effect of this compound on specific enzymes has not been characterized. There are no available studies that profile its inhibitory action, such as determining IC₅₀ values against a panel of enzymes. The broader class of alkaloids from Cyclea species has been noted for various pharmacological activities, which may involve enzyme interaction, but specific data for this compound is absent. unram.ac.idresearchgate.net

Ion Channel Gating and Transporter Protein Interactions

Direct studies on the effects of this compound on ion channel gating or its interaction with transporter proteins are not available. However, a 1982 report noted that the effects of this compound bromide on blood pressure and cardiac blood flow had been studied. chemistry-chemists.com These cardiovascular effects could hypothetically be mediated through interactions with ion channels or receptors in the cardiovascular system, but no specific channels have been identified or characterized in this context.

Nucleic Acid Recognition and Conformational Alterations

Some sources suggest that compounds with a cycleanine (B150056) backbone may have the ability to interact with biological macromolecules, including DNA. ontosight.ai However, specific research focused on this compound's mode of nucleic acid recognition, binding affinity, or its ability to induce conformational alterations in DNA or RNA is not present in the available literature. Techniques such as circular dichroism or NMR spectroscopy have not been reported for studying the interaction between this compound and nucleic acids.

Elucidation of Intracellular Signaling Cascade Perturbations

Information regarding the impact of this compound on intracellular signaling is not available in the current body of scientific literature.

Pharmacological and Biological Activity Research of Dimethylcycleanine in Preclinical in Vitro and in Vivo Animal Models

In Vitro Pharmacological Profiling and Cellular Assays

No publicly available studies were identified that have conducted in vitro pharmacological profiling or cellular assays on Dimethylcycleanine. Consequently, there is no data to report on the following aspects of its activity:

Cell-Based Functional Efficacy and Potency Determination

There are no available research articles detailing the functional efficacy or potency of this compound in any cell-based assay.

Isolated Organ and Tissue Bath Studies

No studies have been published that investigate the effects of this compound on isolated organs or tissues in bath studies.

High-Throughput Screening Methodologies for Biological Activity

Information regarding the inclusion of this compound in any high-throughput screening campaigns to determine its biological activity is not present in the public domain.

Multi-cellular Spheroid and Organ-on-a-Chip Models

There is no evidence of this compound having been evaluated in multi-cellular spheroid or organ-on-a-chip models to assess its pharmacological or biological effects.

In Vivo Animal Model Investigations of this compound Activity

Comprehensive in vivo studies of this compound in animal models have not been published in accessible scientific literature. The aforementioned historical mention of a study on blood pressure and cardiac blood flow lacks the necessary detail for a scientific review.

Disease Efficacy Models and Pharmacological Responses in Rodents

No specific data from disease efficacy models or pharmacological response studies in rodents for this compound could be found.

Non-Rodent Animal Models for Preclinical Evaluation

Information regarding the use of non-rodent animal models in the preclinical assessment of this compound is not available in published literature. Preclinical studies often employ non-rodent species such as canines, primates, or miniature swine to gather data on pharmacokinetics, toxicity, and pharmacological effects that are more translatable to human physiology. altasciences.comaltasciences.com The choice of species is critical and is typically guided by factors such as metabolic similarity to humans and the pharmacological relevance of the drug target in the chosen species. altasciences.com However, no such studies involving this compound have been reported.

Biodistribution and Pharmacokinetic Assessments in Research Animals

There are no available data describing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any research animal models. Pharmacokinetic studies are fundamental in preclinical development to understand how a compound is processed by a living organism, which helps in determining its potential efficacy and safety. biotestfacility.comnih.gov These assessments typically involve analyzing plasma and tissue concentrations of the drug over time. nih.govnih.gov Without such studies for this compound, its bioavailability, tissue penetration, metabolic pathways, and clearance rate remain unknown.

Systemic and Organ-Specific Biological Effects in Preclinical Studies

No preclinical studies detailing the systemic or organ-specific biological effects of this compound have been published. This type of research is crucial for identifying the primary pharmacological action of a compound and any potential off-target effects or toxicities in various organ systems, such as the liver, heart, and kidneys. nih.gov Early identification of organ-specific liabilities is a key objective of preclinical safety evaluations. nih.gov The lack of data means the therapeutic potential and the safety profile of this compound are entirely uncharacterized.

Comparative Pharmacological Analyses of this compound and Related Compounds

A comparative analysis of the pharmacological properties of this compound against related chemical compounds is not possible without foundational data on this compound itself. Such comparative studies are valuable for understanding structure-activity relationships and for positioning a new compound relative to existing therapeutic agents or other compounds in the same chemical class. researchgate.net

Phenotypic Screening Approaches for Novel Biological Activities in Research Models

There is no indication in the scientific literature that this compound has been evaluated using phenotypic screening approaches. Phenotypic screening is a powerful method in drug discovery used to identify compounds that produce a desired biological effect in whole cells or organisms, often without prior knowledge of the drug's specific molecular target. nih.govnih.gov This approach can uncover novel biological activities and mechanisms of action. nih.govnih.gov The absence of such screening data for this compound means that its broader biological activity spectrum has not been explored through this methodology.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Dimethylcycleanine

Identification of Key Pharmacophoric Elements and Structural Determinants of Activity

The biological activity of bisbenzylisoquinoline alkaloids is intrinsically linked to their complex three-dimensional structure. The core scaffold consists of two benzylisoquinoline units linked together, creating a rigid, macrocyclic structure. Key pharmacophoric elements and structural determinants for the activity of this class, including Dimethylcycleanine, have been identified through comparative studies.

A crucial structural determinant is the nature of the diphenyl ether bridges connecting the two isoquinoline (B145761) moieties. Research comparing the effects of various BBIQ alkaloids on nitric oxide (NO) production in LPS-activated macrophages has shown that the number of oxygen bridges significantly influences inhibitory potency. tandfonline.com Alkaloids with a single oxygen bridge, such as Neferine and Dauricine, tend to exhibit more potent effects than those with two oxygen bridges, like Fangchinoline and Tetrandrine. tandfonline.com This suggests that the increased conformational flexibility conferred by a single ether linkage may be advantageous for binding to certain biological targets. tandfonline.com

Other key features include:

The stereochemistry of the chiral centers: The specific spatial arrangement of the benzyl (B1604629) groups (R,R), (S,S), or (R,S) is critical for receptor recognition and binding affinity.

Substitution patterns on the aromatic rings: The presence, type, and position of substituents such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the isoquinoline rings can modulate activity, solubility, and metabolic stability.

| Compound | Number of Oxygen Bridges | Relative Inhibitory Potency |

|---|---|---|

| Neferine | 1 | High |

| Liensinine | 1 | High |

| Isoliensinine | 1 | High |

| Dauricine | 1 | High |

| Fangchinoline | 2 | Lower |

| Tetrandrine | 2 | Lower |

| Cepharanthine | 2 | Lower |

Elucidation of Molecular Interactions Governing Target Affinity and Selectivity

The biological effects of BBIQ alkaloids are predicated on their ability to bind with specific molecular targets, such as proteins and enzymes. The affinity and selectivity of these interactions are governed by a combination of non-covalent forces. Molecular docking studies on several BBIQ alkaloids, including Neferine, Liensinine, and Isoliensinine, have provided insights into their binding modes with targets like Calmodulin (CaM), a key calcium-binding messenger protein involved in numerous cellular processes. tandfonline.com

These in silico analyses reveal that the binding is driven by:

Hydrophobic Interactions: The large, predominantly aromatic surface of the BBIQ scaffold facilitates extensive hydrophobic interactions with nonpolar residues within the target's binding pocket.

Hydrogen Bonding: Functional groups, such as hydroxyl and methoxy moieties, as well as the ether oxygen atoms, can act as hydrogen bond acceptors or donors, forming specific hydrogen bonds with polar amino acid residues.

Electrostatic Interactions: The tertiary amine groups in the isoquinoline rings are typically protonated at physiological pH, allowing for favorable electrostatic interactions with negatively charged residues like aspartate or glutamate (B1630785) in the target protein.

The specific constellation of these interactions determines the binding affinity for a given target, while subtle differences in the shape and electronic properties of the alkaloids and their corresponding binding sites dictate selectivity across different targets.

Rational Design Principles for Modulating this compound's Biological Profile

Based on existing SAR data for the BBIQ class, several rational design principles can be formulated to guide the synthesis of novel this compound analogs with improved potency, selectivity, or pharmacokinetic properties. nih.gov

Key principles for rational design include:

Modification of Structural Rigidity: Synthesizing analogs with one versus two diphenyl ether bridges to modulate conformational flexibility, which has been shown to impact activity. tandfonline.com A more flexible single-bridge structure might allow for better adaptation to a target's binding site.

Stereochemical Control: Systematically synthesizing different stereoisomers (e.g., (R,R), (S,S), (R,S)) to identify the optimal spatial arrangement for interaction with a specific target.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to enhance desired properties. For instance, methoxy groups could be replaced with other electron-donating groups or groups capable of forming different hydrogen bond networks to fine-tune binding affinity and selectivity.

Introduction of Novel Substituents: Adding substituents at strategic positions on the aromatic rings to probe for additional binding interactions, improve metabolic stability, or alter solubility. For example, introducing halogen atoms could lead to halogen bonding, a specific type of non-covalent interaction.

Computational Chemistry and In Silico Modeling in SAR/SMR Research

Computational tools are indispensable in modern drug discovery for predicting molecular interactions and guiding the design of new compounds. In silico modeling plays a significant role in understanding the SAR and SMR of this compound and related BBIQ alkaloids.

Molecular Docking and Dynamic Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.commdpi.com This method is widely used to study the interaction between BBIQ alkaloids and their protein targets. For example, molecular docking of Neferine, Liensinine, and Isoliensinine with Calmodulin (CaM) was performed to understand their anti-inflammatory mechanism. tandfonline.com The results are evaluated based on a scoring function, such as the CDOCKER energy, where a lower energy value implies a more favorable binding pose. tandfonline.com

| Compound | CDOCKER Energy (kcal/mol) |

|---|---|

| Neferine | -49.85 |

| Liensinine | -47.91 |

| Isoliensinine | -47.58 |

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide an atomic-level view of the conformational changes and key interactions, confirming the stability of binding modes predicted by docking and revealing the dynamic nature of the molecular recognition process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For BBIQ alkaloids, QSAR studies have been conducted to identify the key structural requirements for activities such as antimalarial and cytotoxic effects. researchgate.netresearchgate.net

These models are built by calculating a variety of molecular descriptors for each compound and then using statistical methods, like Multiple Linear Regression (MLR), to create a mathematical equation that correlates these descriptors with the observed activity. researchgate.net Key descriptors identified in QSAR models for BBIQ alkaloids include:

BCUTw-1h: An eigenvalue-based descriptor that encodes atomic properties relevant to intermolecular interactions. researchgate.net

CrippenlogP: A descriptor for lipophilicity, which influences how a compound distributes between aqueous and lipid environments. researchgate.net

maxssO: An electro-topological state descriptor related to the electronic environment of oxygen atoms. researchgate.net

A statistically significant QSAR model, indicated by high R² (coefficient of determination) and Q² (cross-validated R²) values, can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. researchgate.netfrontiersin.org

| Activity Modeled | R² | Q² | Key Descriptor Types |

|---|---|---|---|

| Antimalarial Activity | 0.8845 | 0.7942 | Intermolecular Interaction, Lipophilicity, Electronic |

| Cytotoxicity | 0.8742 | 0.7115 | Topological, Lipophilicity, Electronic |

Ligand-Based and Structure-Based Design Methodologies for Research Probes

The design of chemical probes based on the this compound scaffold is essential for studying its biological targets and mechanisms of action. Both ligand-based and structure-based design methodologies can be employed for this purpose. nih.gov

Ligand-Based Design: This approach is used when the structure of the biological target is unknown, but a set of active molecules has been identified. nih.gov A pharmacophore model can be generated based on the common structural features of active BBIQ alkaloids. mdpi.comnih.gov This model, representing the essential 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, can then be used to screen virtual libraries for new compounds or to guide the design of probes that retain the key recognition elements of this compound.

Structure-Based Design: When the 3D structure of a target protein is available, a structure-based approach can be utilized. nih.gov By analyzing the binding pocket of the target, one can design a probe that is complementary in shape and chemical properties. The this compound scaffold can be modified by adding a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent labeling at a position that does not interfere with the key binding interactions, as predicted by molecular docking. This allows for the creation of affinity-based or activity-based probes to identify and study the target protein in complex biological systems.

Despite a comprehensive search, no scientific literature or data could be found regarding the chemical compound "this compound" and its applications in theoretical and research settings as outlined. The conducted searches across various scientific databases and search engines yielded no results for this specific compound in the context of chemical biology, preclinical research, or materials science.

Therefore, it is not possible to generate an article based on the provided outline for "this compound" due to the apparent lack of published research on this specific molecule. The subsequent sections of the requested article, including its use as a chemical biology tool, its exploration as a preclinical lead compound, and its applications in materials science, cannot be addressed.

It is possible that "this compound" is a very new or proprietary compound with research that has not yet been published in the public domain, or that the name is misspelled or refers to a compound known under a different nomenclature. Without any available data, a detailed and scientifically accurate article cannot be produced.

Theoretical and Research Applications of Dimethylcycleanine

Future Theoretical Research Concepts and Hypotheses

While direct experimental research on Dimethylcycleanine, also known as Dimethylisochondodendrine, is limited, its structural classification as a bisbenzylisoquinoline alkaloid and its relationship to the parent compound, cycleanine (B150056), provide a foundation for formulating future theoretical research concepts and hypotheses. These potential research avenues are largely extrapolated from the known biological activities of structurally similar compounds and the broader therapeutic potential of its chemical class.

Future investigations are hypothesized to focus on several key areas: oncology, virology, and immunology, with an underlying emphasis on its mechanism of action at a molecular level.

Hypothesized Areas for Future Research in Oncology:

Given that the parent compound, cycleanine, has been investigated for its anticancer properties, a primary hypothesis is that this compound will also exhibit valuable therapeutic potential in oncology. Future theoretical research could be directed towards the following:

PARP1 Inhibition: Computational studies have suggested that cycleanine may act as a PARP1 inhibitor. nih.gov A key hypothesis is that this compound could also function as a PARP1 inhibitor. Future theoretical models could explore the binding affinity of this compound to PARP1 and predict its inhibitory efficacy.

Overcoming Multidrug Resistance (MDR): Bisbenzylisoquinoline alkaloids are noted for their potential to combat multidrug resistance in cancer therapy. nih.gov A significant research hypothesis is that this compound may modulate MDR pathways, potentially by inhibiting efflux pumps like P-glycoprotein.

Induction of Apoptosis: A theoretical framework could be built around the hypothesis that this compound induces apoptosis in cancer cells through intrinsic or extrinsic pathways, a mechanism observed in other alkaloids of this class.

| Hypothetical Research Area | Theoretical Concept/Hypothesis | Potential Molecular Targets |

| Oncology | Inhibition of Poly (ADP-ribose) polymerase-1 (PARP1) to induce cancer cell death. | PARP1 |

| Reversal of multidrug resistance in cancer chemotherapy. | P-glycoprotein (MDR1) | |

| Induction of programmed cell death (apoptosis) in malignant cells. | Caspase-3, Caspase-9, Bcl-2 family proteins |

Future Antiviral Research Hypotheses:

The broad antiviral activity of bisbenzylisoquinoline alkaloids suggests that this compound could be a candidate for antiviral drug discovery. Future theoretical and computational studies could be designed to test the following hypotheses:

Inhibition of Viral Entry and Replication: It is hypothesized that this compound may interfere with the early stages of viral infection, such as attachment, entry, or uncoating. Another hypothesis is its potential to inhibit viral replication enzymes.

Broad-Spectrum Antiviral Activity: Theoretical screening models could be employed to predict the efficacy of this compound against a range of viruses, building on the known activities of its chemical class.

| Hypothetical Research Area | Theoretical Concept/Hypothesis | Potential Viral Targets/Mechanisms |

| Virology | Inhibition of viral entry into host cells. | Viral glycoproteins, host cell receptors |

| Disruption of the viral replication cycle. | Viral polymerases, proteases |

Future Immunomodulatory and Anti-Allergic Research Concepts:

The anti-allergic potential of the bisbenzylisoquinoline alkaloid class opens another avenue for future theoretical exploration of this compound.

Modulation of Allergic Responses: It is hypothesized that this compound could inhibit the release of histamine (B1213489) and other inflammatory mediators from mast cells, thereby mitigating allergic reactions. walshmedicalmedia.com

Calcium Channel Blockade: A theoretical concept to be explored is the potential of this compound to act as a calcium channel blocker in immune cells, a mechanism implicated in the anti-allergic effects of other bisbenzylisoquinoline alkaloids. oup.com

| Hypothetical Research Area | Theoretical Concept/Hypothesis | Potential Cellular Mechanisms |

| Immunology/Allergy | Attenuation of mast cell degranulation and histamine release. | IgE receptor signaling pathways |

| Inhibition of calcium influx in leukocytes. | Voltage-gated or store-operated calcium channels |

Cardiovascular Effects:

An early study noted the effect of this compound bromide on blood pressure and cardiac blood flow, suggesting a direct cardiovascular impact. Future theoretical research could aim to elucidate the underlying mechanisms.

Vascular Calcium Antagonism: A primary hypothesis is that this compound acts as a selective vascular calcium antagonist, leading to vasodilation and subsequent effects on blood pressure.

| Hypothetical Research Area | Theoretical Concept/Hypothesis | Potential Molecular Targets |

| Cardiovascular Pharmacology | Induction of vasodilation through calcium channel blockade in vascular smooth muscle. | L-type calcium channels |

Further computational modeling and simulation studies will be crucial in refining these hypotheses and prioritizing experimental validation. The exploration of structure-activity relationships among cycleanine and its derivatives, including this compound, will also be a vital component of future theoretical research.

Advanced Analytical Methodologies in Dimethylcycleanine Research

Spectroscopic Techniques for Structural and Interactional Analysis

Spectroscopic methods are fundamental in chemical research, providing critical information about molecular structure, electronic properties, and interactions. For Dimethylcycleanine, these techniques offer pathways to characterize its intrinsic properties and its behavior when interacting with other molecules or biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules, assessing purity, and studying molecular interactions. In the context of this compound research, NMR can be employed to elucidate its precise chemical structure, including the arrangement of atoms and functional groups. Techniques like ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be utilized to assign signals to specific nuclei and confirm the molecular connectivity irbm.comnih.govresearchmap.jp. Furthermore, NMR is invaluable for characterizing ligand-target interactions. By observing changes in NMR signals of either the ligand (this compound) or the target molecule (e.g., a protein or receptor) upon binding, researchers can map binding sites, determine binding modes, and quantify binding affinities anu.edu.aunih.gov. This approach is central to understanding how this compound might interact within a biological system.

Mass Spectrometry-Based Approaches for Proteomic and Metabolomic Profiling

Mass Spectrometry (MS) is indispensable for identifying and quantifying compounds based on their mass-to-charge ratio. In research involving this compound, MS can be used for accurate mass determination, confirming its molecular formula (C40H48N2O6) uni.lu. When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), MS becomes a cornerstone for proteomic and metabolomic profiling frontiersin.orgnih.govinsa.ptmdpi.com. While this compound itself is not a protein or a typical metabolite, MS can be used to identify it within complex mixtures or biological samples. If this compound were part of a study investigating cellular pathways or metabolic changes, LC-MS/MS could identify and quantify it alongside other biomolecules, providing insights into its metabolic fate or presence in biological matrices nih.govinsa.pt. The fragmentation patterns obtained from MS/MS experiments can further aid in structural confirmation mdpi.com.

Advanced Optical Spectroscopies for Conformational and Binding Dynamics

Advanced optical spectroscopies, such as transient absorption spectroscopy, time-resolved photoluminescence, and fluorescence spectroscopy, are utilized to probe the electronic structure, conformational dynamics, and binding events of molecules in real-time bnl.gov. These techniques can provide picosecond or femtosecond resolution, allowing researchers to observe rapid molecular processes. For this compound, optical spectroscopies could be applied to study its photophysical properties, conformational changes induced by environmental factors (e.g., solvent polarity, pH), or its interaction with binding partners. By monitoring changes in absorption or emission spectra, researchers can infer information about excited-state lifetimes, energy transfer processes, and the structural rearrangements occurring during binding events bnl.gov.

Chromatographic and Electrophoretic Separation Techniques for Research Samples

Chromatographic and electrophoretic methods are essential for separating complex mixtures, purifying compounds, and quantifying analytes. These techniques are vital for preparing this compound samples for analysis and for determining its concentration and purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Research

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile compounds. In research involving this compound, HPLC can be employed to assess its purity by separating it from synthesis byproducts or degradation products drawellanalytical.comresearchgate.netresearchgate.net. Quantitative analysis is achieved by comparing the peak area or height of this compound in a sample to that of known standards, typically using calibration curves researchgate.netksu.edu.sa. This allows for precise determination of this compound concentrations in various matrices, which is crucial for efficacy studies or pharmacokinetic analyses if the compound were to be investigated in such contexts. HPLC can also be coupled with detectors like UV-Vis or mass spectrometers (HPLC-MS) for enhanced identification and quantification drawellanalytical.comresearchgate.net.

Gas Chromatography (GC) for Volatile Metabolite Analysis in Research

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile and semi-volatile compounds. It typically involves vaporizing the sample and separating components based on their boiling points and interactions with a stationary phase in a column amazonaws.comnih.govtechscience.com. While this compound's volatility would determine its suitability for direct GC analysis, GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile metabolites amazonaws.comresearchgate.netmdpi.com. If this compound were to be studied in the context of volatile organic compounds or if it could be derivatized to become volatile, GC-MS would be applicable for its detection and quantification. For instance, GC-MS is used to analyze volatile metabolites in biological samples, such as breath or cell cultures, to identify disease biomarkers or metabolic profiles amazonaws.comresearchgate.netmdpi.com.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a powerful separation technique known for its high efficiency and resolution, capable of separating charged species based on their differential migration velocities in an electric field mnstate.edulibretexts.org. The technique utilizes a capillary filled with a buffer solution, with separation achieved through differences in electrophoretic mobility, which is influenced by charge, size, and viscosity libretexts.org. High resolution in CE is attributed to minimal band broadening compared to other chromatographic techniques, stemming from factors like longitudinal diffusion, injection length, and analyte-wall interactions mnstate.eduwhitman.edu. CE is particularly useful for the separation of ions and offers various modes, including Capillary Zone Electrophoresis (CZE), Capillary Gel Electrophoresis (CGE), Isoelectric Focusing, and Micellar Electrokinetic Chromatography (MEKC), each suited for different types of analytes libretexts.orgbccampus.ca. The high efficiency of CE can result in theoretical plate numbers reaching 10^5 to 10^6, significantly exceeding those of HPLC bccampus.ca.

Imaging Modalities for Spatiotemporal Studies in Research Models

Imaging modalities provide crucial insights into the localization, distribution, and dynamics of compounds within biological systems over time. These techniques are essential for understanding cellular processes and the behavior of molecules in research models.

Confocal and Super-Resolution Microscopy for Cellular Localization

Confocal microscopy offers high-resolution imaging by eliminating out-of-focus light through a pinhole aperture, allowing for detailed visualization of cellular structures and protein localization licorbio.comnih.gov. It excels in optical sectioning and can minimize spectral overlap between fluorophores, which is critical for multicolor labeling and co-localization studies licorbio.comnih.gov. Super-resolution microscopy (SRM) techniques, such as Single-Molecule Localization Microscopy (SMLM), further surpass the diffraction limit of light, enabling visualization of subcellular organization at the nanometer scale uq.edu.aunih.govtelecom-paristech.frnobelprize.org. SRM allows for the extraction of quantitative spatial distribution data and can reveal three-dimensional structural details, providing a deeper understanding of molecular interactions and cellular architecture uq.edu.au.

Preclinical Positron Emission Tomography (PET) Tracer Development and Imaging

Positron Emission Tomography (PET) is a vital molecular imaging technique used to study biological processes in vivo by detecting positron-emitting radiotracers radiologykey.comfrontiersin.orgnih.govmdpi.comnih.govfrontiersin.orgmdpi.com. PET tracer development involves synthesizing compounds labeled with radioisotopes that can specifically target biological molecules or processes. Preclinical PET imaging in animal models is a critical step in evaluating the safety, biodistribution, pharmacokinetics, and efficacy of these tracers before human trials radiologykey.comfrontiersin.orgnih.govfrontiersin.org. This process helps in understanding the tracer's mechanism of action, target specificity, and potential for diagnosing or monitoring diseases radiologykey.comfrontiersin.orgnih.govmdpi.commdpi.com. For instance, PET tracers are developed for various applications, including oncology, neurodegenerative diseases, and cardiovascular studies, aiming to provide insights into disease biology and guide therapeutic strategies radiologykey.comfrontiersin.orgmdpi.comnih.govfrontiersin.orgmdpi.com.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for determining the three-dimensional atomic and molecular structures of crystalline materials and biological macromolecules, respectively technologynetworks.comnih.govanton-paar.comwikipedia.orgxtalpi.comlibretexts.orgnih.govmdpi.comyoutube.com. X-ray crystallography directs X-rays at a crystal, and the resulting diffraction patterns are analyzed to map electron density and determine atomic positions, providing precise structural information about molecules, minerals, and biological macromolecules like proteins and DNA nih.govanton-paar.comwikipedia.orglibretexts.org. Cryo-EM involves rapidly freezing samples to preserve their native structure and then imaging them with an electron beam. Advanced computational algorithms reconstruct a 3D model from these projections, allowing visualization of molecular machinery at near-atomic resolution technologynetworks.comnih.govmdpi.comyoutube.com. Both techniques are indispensable for understanding molecular mechanisms, drug design, and elucidating complex biological assemblies technologynetworks.comnih.govwikipedia.orgxtalpi.comlibretexts.orgnih.gov.

Emerging Research Frontiers and Future Directions for Dimethylcycleanine Studies

Integration of Artificial Intelligence and Machine Learning for Predictive Dimethylcycleanine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline, offering powerful tools to analyze complex datasets and make predictions that can guide laboratory research. ijpsjournal.com For a natural product like this compound, these computational approaches can address key questions regarding its bioactivity, potential targets, and structure-activity relationships (SAR).

ML algorithms can be trained on large datasets of known bisbenzylisoquinoline alkaloids and their biological activities to develop predictive models. bepls.com These models could forecast the potential therapeutic effects of this compound or its synthetic derivatives, prioritizing the most promising avenues for experimental validation. For instance, AI can be used to screen this compound against vast databases of protein structures to predict binding affinities and identify potential molecular targets, a process that is far more rapid than traditional high-throughput screening. Innovations in computational modeling are enhancing the identification of potential drug candidates by predicting their pharmacokinetics and therapeutic efficacy. ijpsjournal.com

Furthermore, AI can analyze complex data from metabolomics and proteomics experiments, helping to elucidate the compound's mechanism of action within a biological system. nih.gov This data-driven approach can uncover novel pathways and cellular responses influenced by this compound, opening up new lines of inquiry.

Table 1: Illustrative Application of a Predictive Machine Learning Model in this compound Research

| This compound Analog | Predicted Bioactivity Score (0-1) | Predicted Target | Confidence Level (%) | Recommendation |

| Analog A (Parent) | 0.85 | Protein Kinase X | 92 | High Priority for in vitro Assay |

| Analog B (Modified) | 0.91 | Ion Channel Y | 95 | High Priority for in vitro Assay |

| Analog C (Modified) | 0.62 | Enzyme Z | 78 | Medium Priority for Validation |

| Analog D (Modified) | 0.34 | Unknown | 55 | Low Priority / De-prioritize |

Nanotechnology and Targeted Delivery Systems for Enhanced Research Probes

A significant hurdle in the study and potential therapeutic use of natural alkaloids is their physicochemical properties, such as poor solubility, stability, and bioavailability. ijpsjournal.comnih.gov Nanotechnology offers a powerful solution by enabling the creation of sophisticated drug delivery systems at the nanoscale. nih.govijisrt.com

For this compound research, nano-carriers like liposomes, polymeric nanoparticles, or solid lipid nanoparticles could be engineered to encapsulate the compound. tandfonline.comresearchgate.net This encapsulation can protect this compound from degradation, improve its solubility in aqueous environments, and facilitate its transport across biological membranes. nih.gov Such nanoformulations would be invaluable as research probes, ensuring that a consistent and effective concentration of the compound reaches its target cells or tissues in in vitro and in vivo models.

Moreover, these nanoparticles can be functionalized with specific ligands (e.g., antibodies or peptides) to actively target certain cell types, such as cancer cells or inflamed tissues. researchgate.net This targeted delivery would not only enhance the precision of research experiments but is also a critical step toward developing therapeutic applications with minimized off-target effects. The development of such systems could transform this compound from a promising molecule into a highly targeted investigational tool.

Table 2: Hypothetical Characteristics of a this compound-Loaded Nanoparticle System

| Parameter | Specification | Purpose |

|---|---|---|

| Core Material | PLGA (Poly Lactic-co-Glycolic Acid) | Biocompatible, biodegradable, controlled release |

| Encapsulated Agent | This compound | Active compound for investigation |

| Particle Size | 80 - 150 nm | Optimal for cellular uptake and avoiding rapid clearance |

| Surface Coating | PEG (Polyethylene Glycol) | Increase circulation time, reduce immunogenicity |

| Targeting Ligand | Folic Acid | Target folate receptor-overexpressing cells |

| Drug Loading (%) | ~10% w/w | Achieve effective concentration at target site |

Genetic and Genomic Approaches to Understanding this compound Responsiveness

The effects of any compound can vary significantly between individuals due to genetic differences. The fields of pharmacogenomics and toxicogenomics aim to understand how an individual's genetic makeup influences their response to a substance. Applying these approaches to this compound research can provide deep insights into its mechanism of action and identify potential biomarkers for responsiveness.

By exposing cell lines with diverse genetic backgrounds to this compound and performing genome-wide analyses (e.g., transcriptomics using RNA-seq), researchers can identify genes and genetic pathways that are modulated by the compound. nih.gov This can help pinpoint its primary targets and downstream effects. For example, if this compound consistently alters the expression of genes involved in a specific signaling pathway, it provides strong evidence for its mechanism of action.

Furthermore, studies using panels of genetically diverse cell lines or animal models can identify genetic variants (e.g., single nucleotide polymorphisms or SNPs) that correlate with sensitivity or resistance to this compound. This knowledge is crucial for understanding the potential variability in response and for identifying subpopulations that might benefit most from, or be resistant to, its effects. Such research relies on recent advances in transcriptomics, proteomics, and metabolomics that have created unprecedented opportunities for characterizing biosynthetic genes and metabolic pathways. nih.gov

Challenges and Opportunities in Advancing this compound Research

The journey of a natural product from discovery to a well-understood chemical entity is fraught with challenges. rsc.orgnih.gov For this compound, these hurdles are representative of those faced in natural product drug discovery as a whole.

Challenges:

Supply and Isolation: A primary challenge is obtaining a sufficient and sustainable supply of the pure compound, which often requires complex extraction and purification from natural sources. rsc.orgnih.gov This can be a significant bottleneck for extensive preclinical research.

Structural Complexity: The intricate three-dimensional structure of bisbenzylisoquinoline alkaloids can make synthetic replication difficult and costly, limiting the exploration of structural analogs. ijpsjournal.com

Mechanism of Action: A major hurdle has been determining the precise biological target and mechanism of action for novel bioactive compounds found in complex natural mixtures. news-medical.net

Bioavailability and Toxicity: Natural alkaloids often exhibit poor bioavailability and potential off-target toxicity, which must be carefully characterized and addressed. ijpsjournal.com

Opportunities:

Advances in Synthesis: Modern synthetic biology and chemistry techniques are providing new ways to produce complex molecules like this compound and its analogs, potentially overcoming supply limitations. ijpsjournal.com

-Omics Technologies: The use of genomics, proteomics, and metabolomics allows for a systems-level understanding of the compound's biological effects, accelerating mechanism-of-action studies. nih.govnih.gov

Computational Power: As discussed, AI and in silico methods can rationalize and de-risk the research process, making it more efficient and targeted. rsc.orgnih.gov

Untapped Potential: As a relatively understudied bisbenzylisoquinoline alkaloid, this compound represents a unique chemical scaffold with the potential for novel biological activities that differ from more well-characterized members of its class.

Collaborative Research Initiatives and Data Science in this compound Discovery

The complexity of modern natural product research necessitates a multidisciplinary and collaborative approach. frontiersin.org Advancing our understanding of this compound will require the integration of expertise from ethnopharmacology, synthetic chemistry, computational biology, pharmacology, and data science. Open science initiatives and data-sharing platforms are becoming crucial for accelerating discovery.

Data science plays a pivotal role in this collaborative ecosystem. By applying data mining techniques to the vast and often unstructured information in ethnobotanical databases, historical texts, and scientific literature, researchers can uncover hidden connections and generate new hypotheses for the use of plants containing compounds like this compound. nih.govnih.gov Integrating this traditional knowledge with modern biological screening data can create a powerful, evidence-based pipeline for discovery. inpst.netresearchgate.net

Collaborative consortia that bring together academic institutions, pharmaceutical companies, and data science experts can pool resources, share data, and tackle the challenges of this compound research more effectively. Such initiatives can create standardized protocols for assays, build shared compound libraries, and develop robust computational models, ensuring that the research is both rigorous and reproducible. This data-driven, collaborative framework represents the future of ethnopharmacology and natural product science. frontiersin.orgnih.gov

Q & A

Q. What protocols mitigate bias in this compound’s preclinical efficacy studies?

- Methodological Answer : Enforce blinded, randomized designs:

- Allocation concealment : Use third-party software (e.g., REDCap) for treatment group assignment .

- Outcome masking : Ensure histopathology assessments are performed by analysts unaware of treatment conditions .

- Data transparency : Publish negative results and raw datasets in open-access formats to counter publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.